Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate
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Overview
Description
Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate is an organic compound with the molecular formula C15H18ClNO5 It is a derivative of propanedioic acid and features a chloro-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3-chloro-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate.
3-chloro-4-methylaniline: Another precursor used in the synthesis.
Other substituted propanedioates: Compounds with similar structures but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific chloro and methyl substitutions, which confer distinct chemical properties and reactivity compared to other similar compounds. These unique features make it valuable for specific applications in research and industry.
Properties
CAS No. |
6939-58-8 |
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Molecular Formula |
C14H18ClNO4 |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
diethyl 2-(3-chloro-4-methylanilino)propanedioate |
InChI |
InChI=1S/C14H18ClNO4/c1-4-19-13(17)12(14(18)20-5-2)16-10-7-6-9(3)11(15)8-10/h6-8,12,16H,4-5H2,1-3H3 |
InChI Key |
MIEQPARDBZLIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)C)Cl |
Origin of Product |
United States |
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